Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Medicinal Chemistry ADME Optimization Bioisosteres

Replace flat piperidine rings with a conformationally constrained 1-azaspiro[3.3]heptane core. This N-Boc-protected building block with a 6-oxo handle is validated to reduce logD₇.₄ by up to 1.0 unit versus piperidine while maintaining similar basicity. Ideal for CNS-focused medicinal chemistry and target validation libraries. • Enables exploration of novel 3D chemical space with defined exit vectors. • 6-Oxo group provides a versatile synthetic handle for further functionalization. • Streamlines lead optimization by improving solubility and metabolic stability.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 1363380-93-1
Cat. No. B1377981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate
CAS1363380-93-1
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC12CC(=O)C2
InChIInChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h4-7H2,1-3H3
InChIKeyYQTHBUWNYDZION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate for Drug Discovery


Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (CAS 1363380-93-1), also known as 1-Boc-6-oxo-1-azaspiro[3.3]heptane, is a protected spirocyclic azetidine building block featuring a 6-oxo functional handle and an N-Boc protective group . This compound belongs to the azaspiro[3.3]heptane family, a class of saturated spirocyclic scaffolds that have gained significant attention in medicinal chemistry as three-dimensional alternatives to flat aromatic rings and as structural surrogates for commonly employed heterocycles like piperidines, piperazines, and morpholines [1]. The spirocyclic core confers intrinsic rigidity and well-defined exit vectors, enabling the exploration of novel chemical space for drug discovery programs targeting challenging biological pathways [2].

1
Boc-protected spirocyclic azetidine building block with ketone handle
2
Reported as bioisostere of piperidine for lipophilicity control
3
Enables exploration of three-dimensional chemical space in drug discovery

Substitution Risks for Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate


The azaspiro[3.3]heptane scaffold is not a monolithic class; subtle variations in nitrogen position (1-aza vs. 2-aza), ring substitution patterns, and functional handles profoundly alter physicochemical properties, synthetic accessibility, and ultimately, the biological performance of derived compounds [1]. For instance, 1-azaspiro[3.3]heptanes exhibit a logD₇.₄ reduction of up to 1.0 unit relative to piperidine, whereas N-linked 2-azaspiro[3.3]heptanes show a logD₇.₄ increase of up to 0.5 units [2]. Furthermore, azaspiro[3.3]heptanes are not suitable bioisosteres for morpholines, piperidines, and piperazines when not used as terminal groups due to significant changes in their geometry [3]. Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate provides a specific combination of a protected amine, a ketone functional handle, and a 1-aza core geometry that cannot be replicated by close analogs like 2-azaspiro[3.3]heptane derivatives, oxa-spiro analogs, or monocyclic building blocks without introducing unpredictable deviations in molecular properties and synthetic pathways.

Isomer mismatch
2-Azaspiro[3.3]heptane isomers may shift exit vectors and logD profile compared to 1-aza core
Heteroatom substitution
Oxa-spiro analogs alter polarity and hydrogen-bonding capacity, limiting direct replacement
Conformational flexibility
Monocyclic piperidine building blocks lack the rigidity that defines spirocyclic scaffold properties

Comparative Evidence for Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate


Lipophilicity Control: 1-Azaspiro[3.3]heptane vs Piperidine

In an analysis of matched molecular pairs across multiple medicinal chemistry projects, the 1-azaspiro[3.3]heptane core consistently reduced the measured logD₇.₄ of molecules relative to the analogous piperidine-containing compounds [1]. This lipophilicity reduction is crucial for optimizing drug-like properties, as lower logD values are generally associated with reduced off-target toxicity and improved developability profiles.

Lipophilicity Shift
Class-level
Up to 1.0 logD₇.₄ reduction
Supports logD optimization strategy
Matched molecular pair analysis, pH 7.4
Medicinal Chemistry ADME Optimization Bioisosteres

Metabolic Stability and Solubility vs Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptanes, the class to which the target compound belongs, have been systematically shown to possess superior physicochemical properties compared to their cyclohexane-based counterparts [1]. This advantage stems from the spirocyclic framework, which reduces planarity and introduces conformational constraint, both factors known to positively influence solubility and metabolic clearance rates.

Solubility & Stability
Class-level
Reported higher aqueous solubility and metabolic stability trend
May support favorable ADME profile
Spiro[3.3]heptane vs cyclohexane analogs
Pharmacokinetics Metabolic Stability Solubility

Conformational Restriction: 2-Azaspiro[3.3]heptane vs Piperidine

1-Substituted 2-azaspiro[3.3]heptanes, close structural analogs of the target compound, demonstrate significant improvements in key drug-like properties compared to their 2-substituted piperidine counterparts due to conformational restriction imposed by the spirocyclic ring system [1]. This improved property profile is a direct consequence of the spirocyclic architecture, which reduces the number of accessible conformations, thereby pre-organizing the molecule for target binding while optimizing its physicochemical parameters.

Property Profile
Reported
Reported improvements in pKa, logD, solubility, clearance
Supports spirocyclic scaffold selection
Matched pair with 2-azaspiroheptane
Conformational Analysis Physicochemical Properties Piperidine Bioisosteres

Application Scenarios for Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate


Design of Piperidine Bioisosteres with Improved ADME

Medicinal chemistry teams seeking to replace a piperidine moiety with a three-dimensional bioisostere can utilize this building block to introduce the 1-azaspiro[3.3]heptane core. This substitution is validated to reduce logD₇.₄ by up to 1.0 unit while maintaining similar basicity (pKa) [1], offering a strategic advantage in optimizing the lipophilicity and metabolic stability of lead compounds. The 6-oxo handle provides a versatile site for further functionalization, enabling the construction of diverse compound libraries.

CNS Drug Discovery: Novel Chemical Space Exploration

The inherent three-dimensional character and rigidity of the spirocyclic scaffold, combined with its documented ability to improve solubility and metabolic stability compared to cyclohexane analogues [1], makes this building block particularly valuable for CNS-focused projects. These properties are critical for achieving blood-brain barrier penetration and maintaining adequate central exposure, which are frequent bottlenecks in CNS drug discovery.

Conformationally Restricted Analogues for Target Validation

Researchers aiming to validate biological targets with conformationally constrained probes can leverage this building block's rigid spiro[3.3]heptane framework. Compared to flexible piperidine-based molecules, the restricted conformational space can lead to enhanced target selectivity and potency, as demonstrated by the superior physicochemical and biological properties observed for related 1-substituted 2-azaspiro[3.3]heptanes [1]. The protected amine and ketone functionalities allow for orthogonal synthetic elaboration to access diverse target-focused libraries.

Application
Selection Property
Validation Focus
Piperidine Bioisostere Design
1-Azaspiro[3.3]heptane core & ketone handle
logD reduction & metabolic stability profiling
CNS Drug Discovery
Rigid spirocyclic scaffold
Brain penetration & solubility assessment
Conformational Restriction Studies
Orthogonal Boc-amine & ketone
Target selectivity & potency assay

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